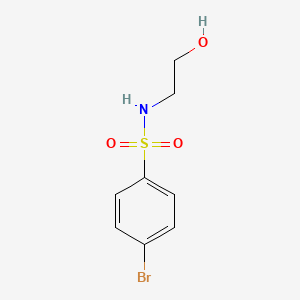

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide

Descripción

4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring attached to a sulfonamide group, which is further substituted with a 2-hydroxyethyl moiety. This compound belongs to a broader class of sulfonamides known for their diverse applications in medicinal chemistry, including antimicrobial, antidiabetic, and enzyme inhibitory activities. The hydroxyethyl group introduces polarity and hydrogen-bonding capacity, influencing solubility, crystallinity, and biological interactions.

Propiedades

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c9-7-1-3-8(4-2-7)14(12,13)10-5-6-11/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFKBNOLTPSXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332532 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-43-5 | |

| Record name | 4-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of azides or nitriles.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-bromo-N-(2-hydroxyethyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structural features allow it to participate in various chemical reactions, making it valuable for researchers aiming to develop new materials or pharmaceuticals .

Building Block for Derivatives

The compound can be utilized as a building block for synthesizing other sulfonamide derivatives. This versatility is essential in medicinal chemistry, where modifications to the sulfonamide structure can lead to enhanced biological activities .

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes involved in critical biological processes, such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in biological systems .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. Its mechanism of action is believed to involve the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to impaired growth and survival of bacteria .

Therapeutic Potential

Anticancer Research

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown effectiveness against certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Cardiovascular Effects

Some research has investigated the effects of sulfonamide derivatives on cardiovascular parameters. For instance, related compounds have been shown to influence coronary resistance and perfusion pressure in isolated heart models, suggesting potential applications in cardiovascular medicine .

Table 1: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Dihedral Angles and Molecular Geometry

The spatial arrangement of aromatic rings in sulfonamides significantly impacts their intermolecular interactions and crystallinity. For example:

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide (I) : Exhibits a dihedral angle of 41.17° between its benzene rings .

- 4-Bromo-N-(4-bromophenyl)benzenesulfonamide (II) : Dihedral angle = 38.5°, indicating a slightly more planar structure .

- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide (III) : Dihedral angle = 32.6°, suggesting greater planarity due to nitro group electron-withdrawing effects .

In contrast, the hydroxyethyl group in 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide likely induces a less planar structure, with steric and electronic effects from the hydroxyl moiety increasing torsional strain.

Hydrogen-Bonding Motifs

Hydrogen bonding governs crystal packing and solubility:

- 4-Bromo-N-(propylcarbamoyl)benzenesulfonamide : Forms infinite chains via N–H⋯O and C–H⋯O interactions, with N1–O3 distances of 2.791 Å .

- 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide : Stabilized by N–H⋯O and F⋯F contacts, with weaker C–H⋯O contributions .

Physicochemical Properties

| Compound | Substituent | Key Interactions | Dihedral Angle | Biological Activity |

|---|---|---|---|---|

| 4-Bromo-N-(2-hydroxyethyl)- | 2-Hydroxyethyl | O–H⋯O, N–H⋯O | ~40–45°* | Potential antidiabetic/antimicrobial |

| 4-Bromo-N-(4-fluorophenyl)- | 4-Fluorophenyl | N–H⋯O, F⋯F | 41.17° | Antimicrobial |

| 4-Bromo-N-(propylcarbamoyl)- | Propylcarbamoyl | N–H⋯O, C–H⋯O | N/A | Antidiabetic |

| 4-Bromo-N-(4-nitrophenyl)- | 4-Nitrophenyl | N–H⋯O, π-π stacking | 32.6° | Antimicrobial/enzyme inhibition |

*Estimated based on steric effects of hydroxyethyl group.

Key Research Findings

Crystallography : Brominated sulfonamides exhibit diverse dihedral angles (32–41°) depending on substituents. Electron-withdrawing groups (e.g., nitro) increase planarity, while bulky groups (e.g., hydroxyethyl) reduce it .

Hydrogen Bonding : Hydroxyethyl and carbamoyl groups enhance hydrogen-bond networks compared to halogenated or nitro derivatives, influencing drug bioavailability .

Bioactivity : Bromine’s electronegativity and sulfonamide’s enzyme-binding capacity synergize in therapeutic applications, though substituents dictate specificity (e.g., antidiabetic vs. antimicrobial) .

Actividad Biológica

4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmacological applications. This article synthesizes current research findings related to the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom attached to a benzene ring, with a sulfonamide group and a hydroxyethyl substituent. This configuration is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with various enzymes, particularly carbonic anhydrases (CAs). Research indicates that this compound acts as an inhibitor, affecting the activity of different isoforms of CAs, which are essential for regulating pH and fluid balance in biological systems .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of the bromine atom significantly enhances the inhibitory potency against human carbonic anhydrase I (hCA I). In comparative studies, derivatives of sulfonamides demonstrated varying degrees of inhibition, with 4-bromo derivatives showing medium potency with a value around 138.4 nM . The following table summarizes the inhibitory potencies of selected derivatives:

| Compound | (nM) | Activity Level |

|---|---|---|

| This compound | 138.4 | Medium Potency |

| 4-Fluoro derivative | 24.6 | High Potency |

| Other derivatives | 526.9 - 1506 | Weak to Ineffective |

This variability underscores the importance of specific substituents in optimizing biological activity.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound interacts with human serum albumin (HSA), which is critical for its distribution and efficacy in vivo. The binding constant between HSA and the compound suggests moderate to strong interactions, indicating potential therapeutic benefits . However, potential hepatotoxicity and interactions with cytochrome P450 enzymes warrant caution in clinical applications .

Case Studies

Several studies have documented the biological effects of this compound in various contexts:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited hCA I and hCA II isoforms, suggesting its utility in conditions where CA modulation is beneficial, such as glaucoma or edema .

- Antiviral Activity : Although primarily studied for its enzymatic inhibition, preliminary investigations into its antiviral properties indicate that it may exhibit activity against certain RNA viruses, although further research is needed to elucidate these effects fully .

- Toxicological Assessments : Toxicity assessments have indicated that while the compound shows promise as a therapeutic agent, careful monitoring for hepatotoxic effects is necessary during development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate sulfonyl chloride precursors (e.g., 4-bromobenzenesulfonyl chloride) and coupling with 2-hydroxyethylamine under controlled pH and temperature. A stepwise approach includes:

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and byproducts .

- Purification : Recrystallization from hexane/ethyl acetate mixtures or flash column chromatography to isolate the product. NMR (¹H, ¹³C) and FT-IR spectroscopy confirm structural integrity, with characteristic peaks for sulfonamide (S=O stretching ~1370 cm⁻¹) and hydroxyl groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign protons adjacent to sulfonamide groups (δ ~7.5–8.0 ppm for aromatic protons) and hydroxyethyl groups (δ ~3.6 ppm for CH₂OH) .

- FT-IR : Confirm sulfonamide (S=O asymmetric/symmetric stretches) and hydroxyl (broad peak ~3200–3500 cm⁻¹) functionalities .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z ~292–294 for bromine isotope patterns) .

Q. How can hydrogen bonding influence the crystal packing of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software reveals intermolecular interactions. For example:

- N–H⋯O Hydrogen Bonds : Stabilize molecular chains (e.g., N1–H1⋯O3 distance ~1.94 Å, angle ~171.9°) .

- C–H⋯O Weak Bonds : Contribute to 3D packing (e.g., C10–H10C⋯O1 distance ~2.61 Å) .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., O⋯H/H⋯O interactions dominate in 2D fingerprint plots) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into target protein active sites (e.g., Mcl-1 inhibitors). Adjust parameters for flexibility and solvation .

- Scoring Function Analysis : Evaluate binding energy (ΔG) and hydrogen-bonding networks. Validate with experimental IC₅₀ values from enzyme assays .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps (via Multiwfn) to identify nucleophilic/electrophilic regions for target interaction .

Q. How do tautomerization or solvation effects impact the compound’s reactivity in biological systems?

- Methodological Answer :

- Tautomer Studies : Perform DFT/PCM calculations to compare enol-imine vs. keto-amine forms. Solvent polarity (e.g., DMSO vs. water) shifts tautomer equilibrium, affecting hydrogen-bonding capacity .

- MD Simulations : Analyze solvation shells using GROMACS to predict stability in physiological environments .

Q. How can structural modifications resolve contradictions in biological activity data (e.g., selectivity vs. toxicity)?

- Methodological Answer :

- SAR Analysis : Synthesize analogs (e.g., replacing bromine with chlorine or modifying the hydroxyethyl group). Test in vitro against related targets (e.g., N-myristoyltransferase vs. Mcl-1) .

- Crystallographic Overlays : Compare ligand-protein complexes (via PyMOL) to identify steric clashes or unfavorable interactions .

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, guiding functional group optimization .

Data Analysis and Validation

Q. What strategies validate crystallographic data when hydrogen-bonding networks are ambiguous?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL to handle twinning (common in sulfonamide crystals). Validate with R-factor convergence (<5% discrepancy) .

- Independent Model Validation : Cross-check with PLATON or CheckCIF for symmetry errors .

Q. How can researchers reconcile discrepancies between computational predictions and experimental binding assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.